Meclinertant

Catalog No.
S534868
CAS No.
146362-70-1
M.F
C32H31ClN4O5
M. Wt
587.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meclinertant

CAS Number

146362-70-1

Product Name

Meclinertant

IUPAC Name

2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid

Molecular Formula

C32H31ClN4O5

Molecular Weight

587.1 g/mol

InChI

InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40)

InChI Key

DYLJVOXRWLXDIG-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O

solubility

Soluble in DMSO, not in water

Synonyms

2-((1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)pyrazol-3-yl)carbonylamino)tricyclo(3.3.1.1.(3.7))decan-2-carboxylic acid, Meclinertant, SR 48692, SR-48692, SR48692

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O

The exact mass of the compound Meclinertant is 586.1983 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Meclinertant, also known as SR-48692, is a drug being studied by scientists for its potential effects on the nervous system. It acts as a selective antagonist of neurotensin receptor 1 (NTR1) []. NTR1 is a receptor for neurotensin, a neuropeptide involved in various functions in the brain, including reward, memory, and pain perception []. By blocking NTR1, Meclinertant may influence these processes.

  • Substance Use Disorders

    Researchers are investigating whether Meclinertant can help with addictions to drugs like alcohol and cocaine. The idea is that by blocking NTR1, Meclinertant might reduce cravings and relapse risk [, ].

  • Neuropsychiatric Disorders

    Some studies are exploring Meclinertant's potential benefits in conditions like schizophrenia and anxiety. NTR1 dysfunction is thought to be involved in these disorders, and Meclinertant's interaction with this receptor might offer therapeutic possibilities [, ].

Important to Note:

  • It is important to remember that Meclinertant is still under investigation. More research is needed to determine its safety and efficacy for any specific condition.
  • Meclinertant is currently not an approved medication for any use.

Meclinertant, also known as SR-48692 or Reminertant, is a synthetic small molecule classified primarily as a neurotensin receptor antagonist. Its chemical formula is C32H31ClN4O5C_{32}H_{31}ClN_{4}O_{5}, with a molar mass of approximately 587.07 g/mol. Meclinertant is notable for being the first non-peptide antagonist developed for the neurotensin receptor NTS1, which plays a significant role in various neurological functions and disorders . The compound has been investigated for its potential therapeutic effects in conditions such as colorectal cancer, prostate cancer, schizophrenia, and depression .

Meclinertant acts as an antagonist at the neurotensin receptor NTS1. Neurotensin is a neuropeptide involved in various functions, including reward, memory, and emotional regulation []. By blocking the binding of neurotensin to the NTS1 receptor, Meclinertant disrupts the neurotensin signaling pathway. Studies in animals have shown that Meclinertant produces anxiolytic (anti-anxiety), anti-addictive, and memory-impairing effects, likely due to its influence on neurotensin signaling [, ].

  • Central nervous system effects: Given its interaction with neurotransmitter receptors, Meclinertant could have unintended effects on mood, cognition, or motor function at high doses.
  • Limited data on long-term safety: The lack of ongoing research hinders a comprehensive understanding of potential side effects associated with chronic use.

Meclinertant exhibits a range of biological activities primarily through its action as a selective antagonist at the neurotensin receptor NTS1. In preclinical studies, it has demonstrated:

  • Anxiolytic effects: Reduction in anxiety-like behaviors in animal models.
  • Anti-addictive properties: Potential to mitigate addictive behaviors linked to various substances.
  • Memory impairment: Induction of memory deficits in certain experimental paradigms, which may be relevant for studying cognitive functions .

These activities suggest that Meclinertant may have therapeutic implications in treating anxiety disorders and addiction.

The synthesis of Meclinertant has evolved over time, with several methods reported in the literature:

  • Conventional Batch Synthesis: Traditional methods involve multiple steps, including the formation of key intermediates through various organic reactions.
  • Flow Chemistry Techniques: Recent advancements have introduced continuous flow synthesis methods that enhance efficiency and yield. This approach allows for better control over reaction conditions and reduces reaction times significantly .
  • Machine-Assisted Synthesis: Automated systems have been employed to streamline the synthesis process, improving reproducibility and scalability .

Meclinertant has been explored for various applications in medicinal chemistry:

  • Oncology: Investigated as a potential treatment for colorectal cancer and prostate cancer due to its ability to modulate neurotensin pathways that may influence tumor growth.
  • Psychiatry: Studied for its effects on schizophrenia and schizoaffective disorders, providing insights into neurotensin's role in these conditions .
  • Research Tool: Used extensively in scientific research to elucidate the functions of neurotensin in the central nervous system.

Meclinertant's interactions with other compounds and receptors have been a focus of research:

  • It has been shown to interact selectively with neurotensin receptors, influencing neurotransmitter release and signaling pathways.
  • Studies have indicated potential synergistic effects when combined with other pharmacological agents targeting different pathways involved in mood regulation and cognition .

Understanding these interactions is crucial for developing combination therapies that optimize treatment efficacy.

Several compounds share structural or functional similarities with Meclinertant. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
SR 48692Neurotensin receptor antagonistFirst non-peptide antagonist for NTS1
NT69LPeptide-based neurotensin receptor antagonistDerived from natural neurotensin
SB 334867Selective neurokinin receptor antagonistTargets different receptor subtypes
PD 149163Neurotensin receptor antagonistInvestigated for anti-inflammatory properties

Meclinertant's uniqueness lies in its non-peptide structure, which provides advantages such as oral bioavailability and reduced immunogenicity compared to peptide-based antagonists. Its specific targeting of NTS1 also differentiates it from other compounds that may act on broader or different receptor systems .

Neurotensin Receptor NTS1 Binding Kinetics

Meclinertant exhibits high-affinity binding to the neurotensin receptor NTS1 with well-characterized kinetic properties. Radioligand binding studies using [³H]SR48692 demonstrate that Meclinertant binds to NTS1 with a dissociation constant (Kd) of 3.4 nM, indicating nanomolar affinity for the receptor [1]. This binding is specific, time-dependent, reversible, and saturable, following classical receptor-ligand interaction principles [1].

The binding kinetics of Meclinertant to NTS1 reveal important mechanistic insights. Scatchard analysis of saturation experiments indicates that Meclinertant binds to a single population of binding sites on NTS1, with a maximum binding capacity (Bmax) that is 30-40% greater than that observed in equivalent experiments with [¹²⁵I]neurotensin [1]. This difference suggests that Meclinertant may recognize a broader population of receptor conformations compared to the endogenous peptide ligand.

The association and dissociation kinetics of Meclinertant binding to NTS1 have been characterized in detail. The antagonist displays slower dissociation kinetics compared to neurotensin, which contributes to its sustained receptor occupancy and prolonged pharmacological effects [2]. Thermostabilized NTS1 mutants show an 8-fold reduction in Meclinertant dissociation rate compared to wild-type receptors, indicating that receptor conformational stability influences ligand binding kinetics [2].

Sodium ions and guanosine-5'-(gamma-thio)triphosphate differentially modulate Meclinertant and neurotensin binding to NTS1 [1]. These allosteric regulators invert the proportions of high and low affinity binding sites, suggesting that Meclinertant binding is sensitive to the receptor's G-protein coupling state and ionic environment. The presence of 1M NaCl affects Meclinertant dissociation only 2-fold compared to a 50-fold acceleration for neurotensin, indicating distinct mechanistic requirements for antagonist versus agonist binding [2].

Table 1: Meclinertant Binding Kinetics Parameters

ParameterValueExperimental ConditionsReference
Kd (NTS1)3.4 nM[³H]SR48692 saturation binding [1]
IC₅₀ (NTS1)5.6 nMCompetitive binding assay [3]
Bmax ratio130-140%Relative to [¹²⁵I]neurotensin [1]
Dissociation rate8-fold slowerCompared to neurotensin [2]
Salt sensitivity2-fold change1M NaCl effect on dissociation [2]

Allosteric Modulation Mechanisms

Meclinertant functions as an orthosteric antagonist rather than an allosteric modulator at NTS1, occupying a binding site that is distinct from but overlapping with the neurotensin binding region [1] [2]. However, its mechanism of action involves complex allosteric communication between the ligand binding site and intracellular signaling domains.

The structural basis for Meclinertant's antagonist activity involves specific interactions with transmembrane domains 6 and 7 (TM6 and TM7) of NTS1 [4]. Crystal structure analysis reveals that the antagonist binding pocket is formed by residues from multiple transmembrane helices, with the compound adopting a configuration that prevents the receptor from achieving the active conformation necessary for G-protein coupling [4].

Meclinertant's allosteric effects on NTS1 are mediated through stabilization of the inactive receptor conformation. The compound induces conformational changes in the extracellular portion of the receptor, causing a large opening of helices VI and VII that results in constriction of the intracellular portion [4]. This structural rearrangement effectively blocks the conformational changes required for G-protein activation.

The molecular determinants of Meclinertant's allosteric effects include interactions with specific aromatic residues in extracellular loop 3 (ECL3) and the extracellular tip of TM7 [4]. Site-directed mutagenesis studies have identified residues W339^ECL3^, F344^7.28^, Y347^7.31^, H348^7.32^, and Y349^7.33^ as critical mediators of antagonist binding and the subsequent prevention of receptor activation [4].

The allosteric network disrupted by Meclinertant involves key polar interactions beneath the binding site. The compound prevents the rotation of D150^3.33^ toward the central receptor axis and blocks the rearrangement of R328^6.55^ that normally occurs during agonist-induced activation [4]. This disruption of the polar network effectively uncouples ligand binding from G-protein activation.

Table 2: Allosteric Modulation Mechanisms

MechanismStructural BasisFunctional ConsequenceEvidence
Inactive state stabilizationTM6/TM7 rearrangementPrevents G-protein couplingCrystal structure analysis [4]
Polar network disruptionD150^3.33^ and R328^6.55^Blocks activation cascadeMutagenesis studies [4]
ECL3 interactionsAromatic residue networkBinding site stabilizationFunctional studies [4]
Conformational constraintExtracellular domain openingIntracellular constrictionStructural comparison [4]

Selectivity Profiling Against Related GPCR Targets

Meclinertant demonstrates high selectivity for NTS1 over other neurotensin receptor subtypes and related G-protein coupled receptors. Competitive binding assays reveal that Meclinertant exhibits approximately 54-fold selectivity for NTS1 over NTS2, with IC₅₀ values of 5.6 nM and 300 nM, respectively [3]. The compound shows even greater selectivity against NTS3 (sortilin), with IC₅₀ values exceeding 1 μM, representing more than 180-fold selectivity for NTS1 [3].

Comprehensive selectivity profiling against a panel of 80 different targets reveals that Meclinertant shows moderate promiscuity with binding to 10 receptors at 10 μM concentration [5]. However, subsequent dose-response studies indicate that significant binding occurs only at the adrenergic α₂ₐ receptor (55% binding at 5 μM), dopamine D₁ receptor (36% binding at 5 μM), histamine H₁ receptor (75% binding at 5 μM), and 5-HT₂B receptor (42% binding at 5 μM) [5].

The selectivity of Meclinertant for NTS1 over NTS2 is particularly important given the distinct pharmacological profiles of these receptor subtypes. Unlike NTS1, NTS2 exhibits low-affinity binding for neurotensin and displays different tissue distribution patterns and signaling properties [6] [7]. The selective antagonism of NTS1 by Meclinertant allows for specific modulation of high-affinity neurotensin signaling pathways without affecting NTS2-mediated responses.

Structural determinants of Meclinertant's selectivity include specific residue differences between NTS1 and related receptors. The compound's selectivity for NTS1 over NTS2 is attributed to divergent amino acid sequences in the transmembrane domains and extracellular loops that form the ligand binding pocket [1]. These structural differences result in reduced binding affinity for NTS2 and minimal activity at NTS3.

Table 3: Selectivity Profile Against Related GPCR Targets

Target ReceptorIC₅₀/Binding AffinitySelectivity RatioFunctional Relevance
NTS15.6 nM1.0 (reference)Primary target
NTS2300 nM54-fold less potentNeurotensin receptor subtype
NTS3 (Sortilin)>1 μM>180-fold less potentNeurotensin binding protein
Adrenergic α₂ₐ55% at 5 μMOff-targetPotential side effect
Dopamine D₁36% at 5 μMOff-targetNeurological relevance
Histamine H₁75% at 5 μMOff-targetPotential side effect
5-HT₂B42% at 5 μMOff-targetCardiovascular concern

Functional Antagonism in Cellular Signaling Cascades

Meclinertant functions as a competitive antagonist at NTS1, blocking multiple downstream signaling cascades activated by neurotensin. The compound effectively inhibits neurotensin-induced activation of Gq/11 proteins, which represents the primary signaling pathway for NTS1 [8] [9]. This antagonism is reflected in the complete blockade of neurotensin-induced inositol phosphate production and calcium mobilization in various cell systems [10] [11].

The functional antagonism of Meclinertant extends to the inhibition of neurotensin-induced cyclic adenosine monophosphate (cAMP) signaling. While NTS1 couples primarily to Gq/11 proteins, high receptor expression levels can lead to coupling with Gs proteins and cAMP elevation [8]. Meclinertant effectively blocks this secondary signaling pathway, demonstrating comprehensive antagonism of neurotensin-mediated responses.

Meclinertant's antagonist activity includes the inhibition of neurotensin-induced β-arrestin recruitment and receptor desensitization. The compound prevents the agonist-dependent phosphorylation of NTS1 by G-protein coupled receptor kinases (GRKs), which is necessary for β-arrestin binding and subsequent receptor internalization [12]. This blockade of desensitization mechanisms contributes to the sustained antagonist effects of Meclinertant.

The cellular consequences of Meclinertant's functional antagonism include the inhibition of neurotensin-stimulated cell proliferation in various cancer cell lines. The compound effectively blocks neurotensin-induced growth stimulation in pancreatic carcinoma cells, small cell lung cancer cells, and glioblastoma cells [10] [13] [11]. This anti-proliferative effect is mediated through the disruption of neurotensin-dependent survival signaling pathways.

Meclinertant demonstrates inverse agonist properties at constitutively active NTS1 mutants, reducing basal receptor activity below control levels [8]. This inverse agonism is particularly evident with the F358A NTS1 mutant, where Meclinertant reverses constitutive inositol phosphate production nearly back to wild-type levels [8]. The inverse agonist activity suggests that Meclinertant actively stabilizes the inactive receptor conformation.

Table 4: Functional Antagonism in Cellular Signaling Cascades

Signaling PathwayMeclinertant EffectMechanismCellular Consequence
Gq/11 activationComplete blockadeCompetitive antagonismNo IP₃/DAG signaling
Calcium mobilizationInhibition of NT-induced Ca²⁺Upstream G-protein blockadePrevented calcium responses
cAMP signalingBlocks NT-induced elevationSecondary pathway inhibitionReduced cAMP levels
β-arrestin recruitmentPrevents NT-induced recruitmentIndirect via activation blockadeReduced desensitization
Cell proliferationInhibits NT-stimulated growthGrowth factor antagonismAnti-proliferative effects
Constitutive activityInverse agonismActive state destabilizationReduced basal activity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

586.1982978 g/mol

Monoisotopic Mass

586.1982978 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5JBP4SI96H

Drug Indication

Investigated for use/treatment in colorectal cancer, prostate cancer, schizophrenia and schizoaffective disorders, psychosis, depression, and lung cancer.

Other CAS

146362-70-1

Wikipedia

Meclinertant

Dates

Last modified: 08-15-2023
1: Baxendale IR, Cheung S, Kitching MO, Ley SV, Shearman JW. The synthesis of neurotensin antagonist SR 48692 for prostate cancer research. Bioorg Med Chem. 2013 Jul 15;21(14):4378-87. doi: 10.1016/j.bmc.2013.04.075. Epub 2013 May 6. PubMed PMID: 23721919.
2: Wang JG, Li NN, Li HN, Cui L, Wang P. Pancreatic cancer bears overexpression of neurotensin and neurotensin receptor subtype-1 and SR 48692 counteracts neurotensin induced cell proliferation in human pancreatic ductal carcinoma cell line PANC-1. Neuropeptides. 2011 Apr;45(2):151-6. doi: 10.1016/j.npep.2011.01.002. Epub 2011 Jan 26. PubMed PMID: 21272935.
3: Tirado-Santiago G, Lázaro-Muñoz G, Rodríguez-González V, Maldonado-Vlaar CS. Microinfusions of neurotensin antagonist SR 48692 within the nucleus accumbens core impair spatial learning in rats. Behav Neurosci. 2006 Oct;120(5):1093-102. PubMed PMID: 17014260.
4: Zerbib F, Piche T, Charles F, Galmiche JP, Bruley des Varannes S. SR 48692, a specific neurotensin receptor antagonist, has no effect on oesophageal motility in humans. Aliment Pharmacol Ther. 2004 Apr 15;19(8):931-9. PubMed PMID: 15080855.
5: Corley KC, Phan TH, Daugherty WP, Boadle-Biber MC. Stress-induced activation of median raphe serotonergic neurons in rats is potentiated by the neurotensin antagonist, SR 48692. Neurosci Lett. 2002 Feb 8;319(1):1-4. PubMed PMID: 11814639.
6: Fadel J, Dobner PR, Deutch AY. The neurotensin antagonist SR 48692 attenuates haloperidol-induced striatal Fos expression in the rat. Neurosci Lett. 2001 Apr 27;303(1):17-20. PubMed PMID: 11297813.
7: Lépée-Lorgeoux I, Betancur C, Souazé F, Rostène W, Bérod A, Pélaprat D. Regulation of the neurotensin NT(1) receptor in the developing rat brain following chronic treatment with the antagonist SR 48692. J Neurosci Res. 2000 May 1;60(3):362-9. PubMed PMID: 10797539; PubMed Central PMCID: PMC2556440.
8: Herzig MC, Chapman WG, Sheridan A, Rake JB, Woynarowski JM. Neurotensin receptor-mediated inhibition of pancreatic cancer cell growth by the neurotensin antagonist SR 48692. Anticancer Res. 1999 Jan-Feb;19(1A):213-9. PubMed PMID: 10226545.
9: Azzi M, Betancur C, Sillaber I, Spanagel R, Rostène W, Bérod A. Repeated administration of the neurotensin receptor antagonist SR 48692 differentially regulates mesocortical and mesolimbic dopaminergic systems. J Neurochem. 1998 Sep;71(3):1158-67. PubMed PMID: 9721741.
10: Portier M, Combes T, Gully D, Maffrand JP, Casellas P. Neurotensin type 1 receptor-mediated activation of krox24, c-fos and Elk-1: preventing effect of the neurotensin antagonists SR 48692 and SR 142948. FEBS Lett. 1998 Jul 31;432(1-2):88-93. PubMed PMID: 9710257.
11: Miller LA, Cochrane DE, Feldberg RS, Carraway RE. Inhibition of neurotensin-stimulated mast cell secretion and carboxypeptidase A activity by the peptide inhibitor of carboxypeptidase A and neurotensin-receptor antagonist SR 48692. Int Arch Allergy Immunol. 1998 Jun;116(2):147-53. PubMed PMID: 9652308.
12: Labbé-Jullié C, Barroso S, Nicolas-Etève D, Reversat JL, Botto JM, Mazella J, Bernassau JM, Kitabgi P. Mutagenesis and modeling of the neurotensin receptor NTR1. Identification of residues that are critical for binding SR 48692, a nonpeptide neurotensin antagonist. J Biol Chem. 1998 Jun 26;273(26):16351-7. PubMed PMID: 9632698.
13: Smith DJ, Hawranko AA, Monroe PJ, Gully D, Urban MO, Craig CR, Smith JP, Smith DL. Dose-dependent pain-facilitatory and -inhibitory actions of neurotensin are revealed by SR 48692, a nonpeptide neurotensin antagonist: influence on the antinociceptive effect of morphine. J Pharmacol Exp Ther. 1997 Aug;282(2):899-908. PubMed PMID: 9262357.
14: Croci T, Landi M, Gully D, Maffrand JP, Le Fur G, Manara L. Negative modulation of nitric oxide production by neurotensin as a putative mechanism of the diuretic action of SR 48692 in rats. Br J Pharmacol. 1997 Apr;120(7):1312-8. PubMed PMID: 9105707; PubMed Central PMCID: PMC1564587.
15: Botto JM, Guillemare E, Vincent JP, Mazella J. Effects of SR 48692 on neurotensin-induced calcium-activated chloride currents in the Xenopus oocyte expression system: agonist-like activity on the levocabastine-sensitive neurotensin receptor and absence of antagonist effect on the levocabastine insensitive neurotensin receptor. Neurosci Lett. 1997 Feb 28;223(3):193-6. PubMed PMID: 9080465.
16: Stoessl AJ, James KA, Napier BJ. The neurotensin antagonist SR 48692 fails to modify the behavioural responses to a dopamine D1 receptor agonist in the rat. Neuropharmacology. 1997 Jan;36(1):93-9. PubMed PMID: 9144645.
17: Castagliuolo I, Leeman SE, Bartolak-Suki E, Nikulasson S, Qiu B, Carraway RE, Pothoulakis C. A neurotensin antagonist, SR 48692, inhibits colonic responses to immobilization stress in rats. Proc Natl Acad Sci U S A. 1996 Oct 29;93(22):12611-5. PubMed PMID: 8901630; PubMed Central PMCID: PMC38040.
18: Chapman MA, See RE. The neurotensin receptor antagonist SR 48692 decreases extracellular striatal GABA in rats. Brain Res. 1996 Aug 5;729(1):124-6. PubMed PMID: 8874884.
19: Mulè F, Serio R, Postorino A, Vetri T, Bonvissuto F. Antagonism by SR 48692 of mechanical responses to neurotensin in rat intestine. Br J Pharmacol. 1996 Feb;117(3):488-492. PubMed PMID: 8821538; PubMed Central PMCID: PMC1909323.
20: Yamada M, Bolden-Watson C, Watson MA, Cho T, Coleman NJ, Yamada M, Richelson E. Regulation of neurotensin receptor mRNA expression by the receptor antagonist SR 48692 in the rat midbrain dopaminergic neurons. Brain Res Mol Brain Res. 1995 Nov;33(2):343-6. PubMed PMID: 8750895.

Explore Compound Types